N-Methyl-1-(pyrimidin-4-YL)piperidin-4-amine hcl

Description

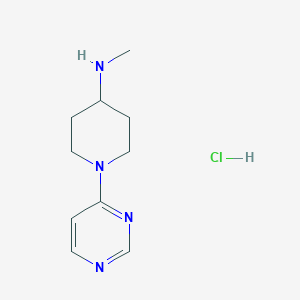

N-Methyl-1-(pyrimidin-4-yl)piperidin-4-amine HCl (CAS 1343134-72-4) is a piperidine derivative with a pyrimidine substituent. Its molecular formula is C₁₀H₁₆N₄·HCl, yielding a molecular weight of 228.73 g/mol (base: 192.22 g/mol + HCl: 36.46 g/mol). The compound features a piperidine ring with a methyl group at the 4-amine position and a pyrimidin-4-yl group at the 1-position. The HCl salt enhances solubility and stability, making it suitable for pharmacological studies.

Properties

Molecular Formula |

C10H17ClN4 |

|---|---|

Molecular Weight |

228.72 g/mol |

IUPAC Name |

N-methyl-1-pyrimidin-4-ylpiperidin-4-amine;hydrochloride |

InChI |

InChI=1S/C10H16N4.ClH/c1-11-9-3-6-14(7-4-9)10-2-5-12-8-13-10;/h2,5,8-9,11H,3-4,6-7H2,1H3;1H |

InChI Key |

NGRAAFCYUSUIRM-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CCN(CC1)C2=NC=NC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(pyrimidin-4-YL)piperidin-4-amine hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Substitution with Pyrimidine Group: The pyrimidine group is introduced via nucleophilic substitution reactions.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of N-Methyl-1-(pyrimidin-4-YL)piperidin-4-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(pyrimidin-4-YL)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the piperidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

N-Methyl-1-(pyrimidin-4-YL)piperidin-4-amine hydrochloride exhibits significant pharmacological properties, making it a candidate for drug development. Its structure allows for interaction with various biological targets, particularly kinases involved in cancer pathways.

Case Study: Inhibition of Protein Kinase B (Akt)

Research indicates that compounds similar to N-Methyl-1-(pyrimidin-4-YL)piperidin-4-amine hydrochloride can act as selective inhibitors of Protein Kinase B (Akt), which is crucial in regulating cell survival and metabolism. For instance, modifications to related piperidine compounds have demonstrated high selectivity for Akt over other kinases, showcasing their potential in treating cancers where Akt signaling is upregulated .

| Compound | Target | Selectivity | Effectiveness |

|---|---|---|---|

| Compound A | Protein Kinase B | 28-fold | Strong inhibition of tumor growth |

| Compound B | Protein Kinase A | 24-fold | Moderate inhibition |

Synthesis and Development

The synthesis of N-Methyl-1-(pyrimidin-4-YL)piperidin-4-amine hydrochloride involves multiple steps that can be optimized for yield and purity. The compound can be synthesized through methods that include the use of protecting groups and subsequent deprotection strategies, allowing for the introduction of functional groups that enhance its biological activity.

Synthesis Overview

The synthesis typically begins with commercially available pyrimidine derivatives, followed by coupling reactions with piperidine derivatives. Advanced synthetic routes have been developed to improve efficiency and scalability .

Cosmetic Applications

Beyond pharmacological uses, N-Methyl-1-(pyrimidin-4-YL)piperidin-4-amine hydrochloride may also find applications in cosmetic formulations. Its properties could be leveraged in skin care products aimed at enhancing skin hydration or delivering active ingredients effectively.

Formulation Insights

Recent studies on cosmetic formulations highlight the importance of ingredient interactions and the development of stable emulsions. The incorporation of compounds like N-Methyl-1-(pyrimidin-4-YL)piperidin-4-amine hydrochloride could enhance the efficacy of topical products by improving skin penetration or providing specific therapeutic benefits .

Toxicological Profile

Understanding the safety profile of N-Methyl-1-(pyrimidin-4-YL)piperidin-4-amine hydrochloride is crucial for its application in both pharmaceuticals and cosmetics. Preliminary toxicological assessments indicate that while the compound shows promise, it also possesses certain risks such as skin irritation and acute toxicity if ingested .

| Toxicity Aspect | Description |

|---|---|

| Acute Toxicity | Harmful if swallowed |

| Skin Irritation Risk | Causes skin irritation |

Mechanism of Action

The mechanism of action of N-Methyl-1-(pyrimidin-4-YL)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurological functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Differences

The target compound is distinguished by its pyrimidin-4-yl group. Key analogs include:

Key Observations :

Pharmacological and Physicochemical Properties

Enzyme Inhibition and Selectivity

- CCT128930 : Inhibits Akt2 (IC₅₀ = 6 nM), PKA (IC₅₀ = 168 nM), and p70S6K (IC₅₀ = 120 nM). Its 4-chlorobenzyl group enhances hydrophobic interactions with kinase domains.

- Pyrimidine vs. Pyrrolopyrimidine Analogs : The absence of the fused pyrrole ring in the target compound may reduce kinase affinity but improve metabolic stability due to fewer reactive sites.

Solubility and Stability

Biological Activity

N-Methyl-1-(pyrimidin-4-YL)piperidin-4-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

N-Methyl-1-(pyrimidin-4-YL)piperidin-4-amine hydrochloride features a piperidine ring substituted with a pyrimidine moiety, which is known to enhance its biological activity. The molecular formula can be represented as CHClN (PubChem ID: 71642483) .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cell signaling pathways. Notably, it has been investigated for its potential as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in cancer progression and neurodegenerative diseases .

Key Mechanisms:

- Inhibition of Kinases : The compound has shown promising inhibitory effects on GSK-3β, with studies indicating IC values in the low micromolar range .

- Antimicrobial Activity : Preliminary investigations suggest that it may possess antimicrobial properties, although specific mechanisms remain to be fully elucidated .

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-Methyl-1-(pyrimidin-4-YL)piperidin-4-amine HCl. A comparative analysis with standard chemotherapeutic agents demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.

| Cell Line | IC (µM) | Comparison Agent | IC (µM) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 8.5 | 5-Fluorouracil | 17.02 |

| MDA-MB-231 | 9.0 | 5-Fluorouracil | 11.73 |

These results indicate that this compound has a better selectivity index compared to traditional treatments, suggesting its potential as a novel therapeutic agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed effective inhibition against several bacterial strains, indicating its potential use in treating infections.

Case Studies

- GSK-3β Inhibition Study : A recent study focused on the structure-activity relationship (SAR) of pyrimidine derivatives, including this compound. The study found that modifications to the piperidine ring significantly enhanced GSK-3β inhibitory activity, with optimal compounds demonstrating IC values as low as 360 nM .

- Anticancer Efficacy : In a comparative study against established chemotherapeutics, this compound exhibited superior efficacy in inducing apoptosis in cancer cells through caspase activation pathways. The increase in caspase levels was significantly higher than that observed with standard treatments, further supporting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.